3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
Description
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrole-2,5-dione core substituted at positions 1, 3, and 4 with phenyl, chloro, and cyclohexyl groups, respectively. The phenyl group contributes aromaticity, which may influence π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
3-chloro-4-cyclohexyl-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H16ClNO2/c17-14-13(11-7-3-1-4-8-11)15(19)18(16(14)20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
GGNOFEXKGURWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a series of reactions, including chlorination and cyclohexylation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using catalytic methods to enhance yield and purity. The use of specific catalysts can help avoid side reactions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione can inhibit the proliferation of various cancer cell lines. A comparative analysis of structurally related compounds demonstrated that modifications in the pyrrole ring can enhance cytotoxic effects against specific cancer types, including breast and prostate cancers .
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant activity. In a series of experiments involving animal models, it was found that certain pyrrole derivatives exhibited protective effects against induced seizures. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
Antibacterial Activity
Another significant application is in the field of antibacterial agents. Compounds with similar structures have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the pyrrole structure can lead to enhanced antibacterial activity, making these compounds candidates for developing new antibiotics .
Materials Science Applications
Polymer Chemistry
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has potential applications in polymer chemistry. Its ability to undergo polymerization reactions can be harnessed to create novel polymers with desirable mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Nanocomposites
In materials science, the compound is being explored for use in nanocomposites. By integrating 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione into nanostructured materials, researchers aim to enhance electrical conductivity and thermal properties. These advancements could lead to improved performance in electronic devices and energy storage systems .
Agricultural Chemistry Applications
Pesticide Development
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that derivatives of this pyrrole compound can exhibit herbicidal properties against common weeds. This opens avenues for developing environmentally friendly agricultural chemicals that can effectively manage crop pests while minimizing ecological impact .
Case Studies
Mechanism of Action
The mechanism by which 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups: The target compound’s 3-Cl group may enhance electrophilic reactivity compared to non-halogenated analogs like albonoursin.
- Bulkiness: The 4-cyclohexyl group in the target compound likely reduces solubility but improves lipid bilayer penetration relative to smaller substituents (e.g., methyl in albonoursin).
- Aromaticity : The 1-phenyl group contrasts with fluorophenyl in fluoroimide, altering electronic and steric interactions in pesticidal target binding .
Antiviral Activity
Diketopiperazine derivatives (e.g., Compounds 3, 6, 7 in ) exhibit antiviral effects against H1N1 influenza virus, with IC₅₀ values ranging from 6.8 to 41.5 μM .
Pesticidal Potential
Fluoroimide () demonstrates the role of halogenated pyrrole-diones in agrochemicals. The target compound’s chloro and cyclohexyl groups may confer broader-spectrum activity but raise concerns about environmental persistence due to reduced biodegradability compared to non-halogenated analogs .
Physicochemical Properties
- Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility relative to albonoursin (methyl substituent) or Compound 3 (4-hydroxybenzylidene) .
- Stability : The α,β-unsaturated diketone moiety in pyrrole-2,5-diones (shared with curcumin’s linker region; ) may confer susceptibility to nucleophilic attack, though steric shielding by cyclohexyl could mitigate degradation .
Biological Activity
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a cyclohexyl group and a phenyl group, along with a chlorine atom at the 3-position. This unique structure contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 273.75 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 12.5 μg/mL, demonstrating potent activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3-Chloro-4-cyclohexyl... | MRSA | 0.13 |
| Pyrrole derivative A | E. coli | 3.12 |
| Pyrrole derivative B | Staphylococcus aureus | 0.125 |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrrole derivatives have been studied for their ability to inhibit specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation and survival. For example, certain pyrrole-based compounds have been identified as MDM2 inhibitors, which play a crucial role in the regulation of p53, a tumor suppressor protein .
Case Study: MDM2 Inhibition
A study published in the Journal of Medicinal Chemistry reported that a related pyrrole compound demonstrated significant inhibition of MDM2 in vitro, leading to increased apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer targets .
The biological activity of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA : Some studies suggest that pyrrole compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : By influencing pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cancer cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
